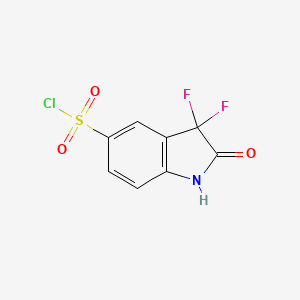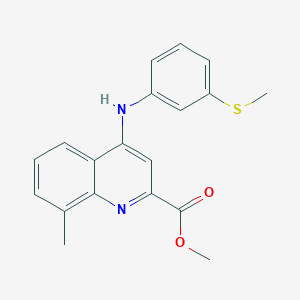
1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The methoxyphenyl and pyridinyl groups might undergo electrophilic substitution reactions, while the triazole group might participate in click reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group might increase its lipophilicity, affecting its solubility and permeability .
Aplicaciones Científicas De Investigación
Methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate
Medicinal Chemistry: Quinoline derivatives, such as this compound, have become essential in the field of medicinal chemistry due to their versatile applications . They serve as a vital scaffold for leads in drug discovery .
Industrial and Synthetic Organic Chemistry: Quinoline derivatives are also widely used in the fields of industrial and synthetic organic chemistry . They have been reported in plenty of articles for their syntheses and functionalization for biological and pharmaceutical activities .
Methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate
Photovoltaic Applications: Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications . They have been used in the construction of photovoltaic cells .
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are good materials for the emission layer of OLEDs . They have been demonstrated and described for their use in transistors .
Biomedical Applications: These compounds are also being considered as materials for biomedical applications .
1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
Synthetic Chemistry: Heterocycles containing the 1,2,3-triazole moiety, like this compound, are versatile in synthetic chemistry . They have a wide range of prospective medicinal applications .
Biological Activities: Compounds containing the 1,2,3-triazole moiety are known to display significant biological activities . They have been used in diverse applications .
Drug Discovery: This compound has been used in drug discovery, drug synthesis, and biochemistry. It has been synthesized and its structure determined using NMR spectroscopy and single-crystal X-ray diffraction .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often leading to significant changes in cellular function .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing its overall efficacy and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-6-4-9-15-16(11-17(19(22)23-2)21-18(12)15)20-13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKZHFSXSKCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


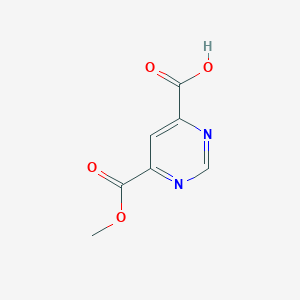
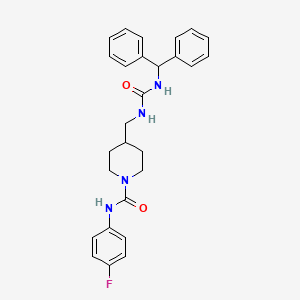
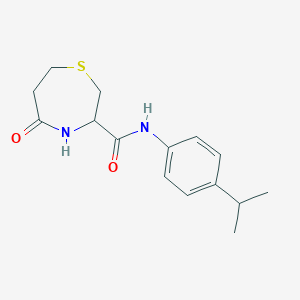

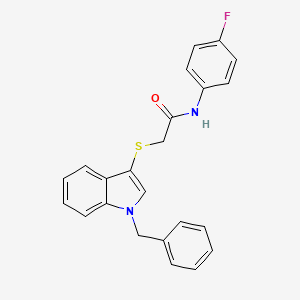
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
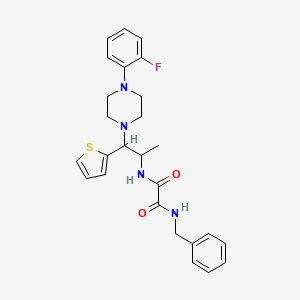
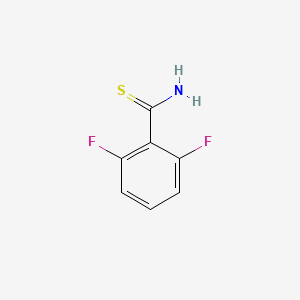

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
